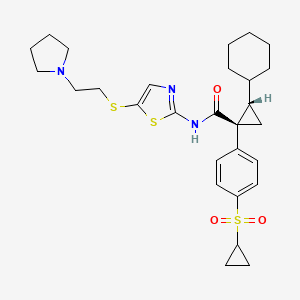

LY2608204

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Application in Diabetes Management

Globalagliatin belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that breaks down incretin hormones, which are responsible for stimulating insulin release and suppressing glucagon secretion after meals. By inhibiting DPP-4, Globalagliatin could potentially help regulate blood sugar levels in diabetic patients.

Studies in animal models have shown promising results, with Globalagliatin demonstrating the ability to improve glycemic control and reduce hyperglycemia (high blood sugar). However, further clinical trials are needed to confirm its efficacy and safety in humans. []

Other Potential Applications

In addition to its potential role in diabetes management, Globalagliatin is also being explored for its potential effects in other areas, including:

- Non-alcoholic fatty liver disease (NAFLD): Early-stage research suggests that Globalagliatin may improve liver function and reduce inflammation in patients with NAFLD. []

- Cardiovascular disease: Some studies suggest that Globalagliatin may have beneficial effects on cardiovascular health, such as reducing blood pressure and improving endothelial function. However, more research is needed to confirm these findings. []

LY2608204 is a small molecule compound that acts as an allosteric activator of glucokinase, an enzyme critical for glucose metabolism. Its chemical structure allows it to enhance the enzyme's activity, thereby promoting the conversion of glucose into glucose-6-phosphate. This process is essential for maintaining glucose homeostasis and is particularly relevant in the context of diabetes mellitus, where glucokinase function is often impaired. LY2608204 has been characterized by its high potency, with an effective concentration (EC50) of approximately 42 nanomolar in stimulating glucokinase activity at physiological glucose levels .

Globalagliatin acts as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells, both of which contribute to lowering blood glucose levels. By inhibiting DPP-4, Globalagliatin increases the levels of active incretin hormones, leading to enhanced insulin secretion and improved blood sugar control [].

The primary chemical reaction catalyzed by glucokinase, and thus influenced by LY2608204, is the phosphorylation of hexoses, including D-glucose, D-fructose, and D-mannose, to form hexose-6-phosphates. The reaction can be summarized as follows:

In this reaction, LY2608204 enhances the binding affinity of glucokinase for its substrates, effectively increasing the rate at which glucose is phosphorylated .

LY2608204 has demonstrated significant biological activity in various studies. It activates glucokinase with a low EC50 value, indicating a strong capacity to enhance glucose metabolism. This activation leads to improved insulin secretion from pancreatic beta cells and increased glucose utilization in peripheral tissues. In preclinical models, LY2608204 has shown promise in lowering blood glucose levels without causing hypoglycemia, making it a potential therapeutic agent for type 2 diabetes management .

The synthesis of LY2608204 involves multiple steps typical of organic synthesis pathways for small molecules. While specific proprietary methods may not be publicly disclosed in detail, general synthetic routes include:

- Formation of Key Intermediates: Using standard organic reactions (e.g., coupling reactions) to create key intermediates that will eventually lead to the final compound.

- Functional Group Modifications: Employing techniques such as alkylation or acylation to introduce necessary functional groups that enhance biological activity.

- Purification: Utilizing chromatography techniques to purify the final product to achieve high purity levels necessary for biological testing .

LY2608204's primary application lies in its potential use as a therapeutic agent for managing type 2 diabetes mellitus. By activating glucokinase, it can help regulate blood sugar levels effectively. Additionally, it may have applications in research settings focused on metabolic diseases and insulin sensitivity studies .

Interaction studies involving LY2608204 have focused on its binding dynamics with glucokinase and its effects on downstream metabolic pathways. These studies often utilize techniques such as microscale thermophoresis and molecular docking to elucidate binding affinities and mechanisms of action. For instance, LY2608204 was found to have a binding affinity that allows it to compete effectively with other known glucokinase activators .

Several compounds share structural similarities or functional roles with LY2608204 as glucokinase activators. Here are some notable examples:

| Compound Name | Mechanism of Action | Potency (EC50) | Unique Features |

|---|---|---|---|

| MK-0941 | Glucokinase activator | ~100 nM | Liver-selective effects |

| RO0281675 | Glucokinase activator | ~50 nM | Enhanced selectivity for liver tissue |

| AZD1656 | Glucokinase activator | ~30 nM | Designed for improved pharmacokinetics |

| GKA50 | Glucokinase activator | ~200 nM | Investigated for hypoglycemic effects |

LY2608204 stands out due to its specific binding affinity and potency compared to these compounds. Its ability to activate glucokinase at lower concentrations makes it particularly unique among its peers in therapeutic contexts .

The retrosynthetic analysis of LY2608204, also known as Globalagliatin, represents a strategic approach to deconstructing this complex glucokinase activator with the molecular formula C28H37N3O3S3 [1]. The compound features multiple challenging structural elements including a cyclopropane carboxamide core, a cyclohexyl substituent, a cyclopropyl sulfonyl aromatic system, and a thiazole ring bearing a pyrrolidine-ethyl sulfide side chain [2].

The primary retrosynthetic disconnection strategy focuses on identifying the key bond formations that would enable convergent synthesis. The central cyclopropane carboxamide functionality serves as the primary synthetic anchor point, suggesting disconnection at the amide bond to reveal two major fragments: the cyclopropane carboxylic acid derivative and the substituted thiazole amine [3]. This approach aligns with established principles of retrosynthetic analysis where complex molecular architectures are systematically deconstructed to identify accessible synthetic precursors [37].

The cyclopropane core bearing both the cyclohexyl and aryl substituents presents the first major synthetic challenge. Retrosynthetic analysis suggests that this highly substituted cyclopropane could be accessed through stereoselective cyclopropanation reactions of appropriately substituted alkenes [17] [18]. The strategic disconnection reveals that the (1R,2S)-2-cyclohexyl-1-[4-(cyclopropanesulfonyl)phenyl]cyclopropane-1-carboxamide framework could be constructed via diastereoselective carbene insertion or related cyclopropanation methodologies [26].

The thiazole fragment containing the pyrrolidine-ethyl sulfide chain represents the second major retrosynthetic target. The thiazole ring system can be traced back to established thiazole synthesis protocols involving thioamide cyclization reactions [30] [31]. The 5-position sulfur substitution suggests that the thiazole could be constructed with the appropriate leaving group functionality to enable subsequent nucleophilic substitution with the pyrrolidine-containing side chain [35].

Table 1: Key Retrosynthetic Disconnections for LY2608204

| Structural Fragment | Retrosynthetic Strategy | Synthetic Approach |

|---|---|---|

| Cyclopropane Core | Carbene insertion into substituted alkene | Diastereoselective cyclopropanation [17] |

| Amide Linkage | Amidation reaction | Coupling of carboxylic acid with thiazole amine [29] |

| Thiazole Ring | Cyclization of thioamide precursor | Heterocycle formation via condensation [31] |

| Pyrrolidine Side Chain | Nucleophilic substitution | Alkylation of thiazole with pyrrolidine derivative [35] |

Key Intermediate Synthesis and Functional Group Transformations

The synthesis of LY2608204 requires the preparation of several key intermediates through strategic functional group transformations. The cyclopropane carboxylic acid intermediate represents a critical building block that must be prepared with high stereochemical fidelity [11] [14].

Cyclopropanecarboxamide synthesis can be achieved through multiple pathways, with the most practical involving the reaction of cyclopropanecarboxylic esters with ammonia under controlled conditions [11]. The process utilizes cyclopropanecarboxylic esters where the ester alcohol contains 4-8 carbon atoms, preferably isobutyl esters, in the presence of catalytic amounts of alkali metal alcoholates [14]. The optimal conditions involve sodium isobutoxide as catalyst at temperatures between 60-200°C in the absence of hydrocarbon solvents, achieving yields exceeding 88% with high purity [11].

The thiazole intermediate synthesis requires sophisticated functional group manipulations to install the complex substitution pattern. Thiazole formation typically proceeds through the condensation of thioamides with α-haloketones or related electrophiles [31] [35]. The regioselective formation of the desired thiazole isomer requires careful control of reaction conditions and protecting group strategies to ensure selective cyclization [19].

The cyclopropyl sulfonyl functionality present in the aromatic ring system demands specialized synthetic approaches. Cyclopropyl sulfonamide synthesis can be achieved through a three-step process involving the conversion of chloropropane sulfonyl chloride with tert-butylamine, followed by ring closure with n-alkyl lithium reagents, and final deprotection using formic acid rather than the more environmentally problematic trifluoroacetic acid [33]. This improved process eliminates the need for intermediate isolation and achieves overall yields of 70-75% with high purity [33].

Table 2: Key Intermediate Synthesis Parameters

| Intermediate | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Cyclopropanecarboxamide | Isobutyl ester, NH3, NaOiPr | 100°C, 5-9 h | 88-98% | >99% [11] |

| Cyclopropyl Sulfonamide | ClCH2CH2CH2SO2Cl, t-BuNH2, n-BuLi | Multi-step | 70-75% | >99% [33] |

| Thiazole Core | Thioamide, α-haloketone | Ca(OTf)2, toluene | 75-95% | High [31] |

The pyrrolidine-ethyl sulfide side chain requires careful installation through nucleophilic substitution reactions. The synthesis involves the preparation of appropriate electrophilic thiazole intermediates bearing suitable leaving groups, followed by displacement with pyrrolidine derivatives [32] [36]. The functional group compatibility of the pyrrolidine nitrogen with various protecting strategies enables selective transformations without compromising other sensitive functionalities [34].

Stereoselective Construction of Cyclopropane and Cyclohexyl Moieties

The stereoselective construction of the cyclopropane and cyclohexyl moieties in LY2608204 represents one of the most challenging aspects of the synthesis. The compound requires precise control of stereochemistry at multiple centers to achieve the desired (1R,2S) configuration of the cyclopropane ring [1] [2].

Stereoselective cyclopropanation methodologies have evolved significantly to enable the construction of highly substituted cyclopropanes with predictable stereochemical outcomes [17] [18]. The Simmons-Smith reaction and related carbenoid-mediated cyclopropanations provide reliable methods for introducing cyclopropane rings with defined stereochemistry [17]. Modern variants utilizing zinc-copper couples with diiodomethane or alternative carbene sources enable the formation of cyclopropanes from appropriately substituted alkenes [21].

For the specific case of LY2608204, the stereoselective formation of the (1R,2S)-cyclopropane core requires careful consideration of substrate design and reaction conditions. Palladium-catalyzed cyclopropanation using trimethylsilyldiazomethane has demonstrated excellent stereoselectivity in forming substituted cyclopropanes [18]. The anti-selectivity observed in these reactions provides a strategic advantage for constructing the required stereochemical arrangement in LY2608204 [18].

The cyclohexyl substituent introduces additional stereochemical complexity that must be addressed during the synthetic planning. The incorporation of the cyclohexyl group typically occurs through alkylation reactions or cross-coupling processes that preserve the existing stereochemical integrity of the cyclopropane core [25] [26]. Engineered myoglobin catalysts have shown remarkable success in achieving stereoselective cyclopropanation reactions on gram scales, offering potential solutions for the challenging stereochemical requirements [26].

Table 3: Stereoselective Cyclopropanation Methods

| Method | Catalyst System | Stereoselectivity | Scale Capability | Reference |

|---|---|---|---|---|

| Simmons-Smith | Zn-Cu, CH2I2 | High trans-selectivity | Multi-gram | [17] |

| Pd-Catalyzed | Pd(OAc)2, TMSDM | >20:1 anti | Preparative | [18] |

| Myoglobin-Catalyzed | Engineered Mb | >99% de, >96% ee | Gram-scale | [26] |

The diastereomeric resolution approach offers an alternative strategy for accessing enantiomerically pure intermediates [38]. This methodology involves the formation of diastereomeric pairs through reaction with chiral auxiliaries, followed by separation and selective processing of the desired isomer [38]. The development of epimerization processes enables the conversion of undesired stereoisomers to the target configuration, improving overall synthetic efficiency [38].

Advanced stereoselective methods utilizing palladium-catalyzed cross-coupling reactions have demonstrated success in pharmaceutical process development [38]. The combination of diastereomeric resolution with palladium-catalyzed carbon-nitrogen coupling reactions provides a practical and scalable approach to complex stereocenters [38]. These methodologies have been successfully demonstrated at pilot scale, yielding multi-kilogram quantities of stereochemically pure intermediates [38].

Process Chemistry Considerations for Scale-Up

The scale-up of LY2608204 synthesis requires comprehensive evaluation of process chemistry parameters to ensure safe, efficient, and economically viable manufacturing processes [22] [29]. The transition from laboratory-scale synthesis to industrial production involves multiple critical considerations including reaction optimization, solvent selection, waste minimization, and equipment compatibility [23] [24].

Solvent selection represents a primary concern in pharmaceutical scale-up operations, as only approximately 50 solvents are readily available on large industrial scales [23]. Environmental regulations and sustainability requirements further restrict solvent choices, particularly for manufacturing applications [23]. The identification of preferred long-term solvents for each synthetic step must consider factors including cost, availability, environmental impact, and process compatibility [23].

The amidation reaction for coupling the cyclopropane carboxylic acid with the thiazole amine requires specialized optimization for large-scale operations [29]. T3P-mediated amidation processes have shown particular promise for coupling reactions involving racemization-prone acid substrates with relatively non-nucleophilic amines [29]. The optimization of these conditions enables the preparation of multi-kilogram quantities while maintaining stereochemical integrity [29].

Process intensification through continuous flow synthesis offers significant advantages for LY2608204 manufacturing [39]. Telescoped continuous reactions reduce waste by minimizing unit operations such as crystallization, filtration, and drying [39]. The combination of heterogeneously catalyzed hydrogenation with homogeneous amidation reactions in continuous flow systems demonstrates the potential for efficient multi-step processes [39]. Automated optimization using Bayesian algorithms enables rapid process development with minimal experimental burden [39].

Table 4: Process Scale-Up Parameters

| Process Aspect | Laboratory Scale | Pilot Scale | Manufacturing Scale | Critical Factors |

|---|---|---|---|---|

| Reaction Volume | 1-100 mL | 1-100 L | 1000-10000 L | Heat transfer, mixing [22] |

| Solvent Selection | Flexible | Restricted | Limited options | Environmental impact [23] |

| Catalyst Loading | High | Optimized | Minimized | Cost, recovery [24] |

| Purification | Chromatography | Crystallization | Continuous processing | Efficiency, waste [39] |

The development of robust crystallization processes enables effective rejection of process impurities while maintaining product quality [25]. The installation of protecting groups requires careful pH control to achieve useful selectivity levels, particularly for differentiating similar functional groups [25]. Mitsunobu reactions present particular challenges in process chemistry due to the formation of redox byproducts that require effective separation strategies [25].

Linear scale-up approaches have demonstrated success in fluid bed granulation processes, providing mathematical frameworks for scaling complex pharmaceutical operations [28]. The derivation of scaling equations from first principles enables predictive scale-up with minimal empirical optimization [28]. Regression-based linear scale-up approaches offer practical alternatives when theoretical models prove insufficient [28].

LY2608204 demonstrates distinct solubility characteristics across different solvents, reflecting its molecular properties and potential behavior in biological systems. The compound exhibits excellent solubility in organic solvents, with solubility values ranging from 28.35 to 103 mg/mL in dimethyl sulfoxide and 26.2 to 35 mg/mL in ethanol [1] [2] [3]. This high organic solubility is consistent with the compound's lipophilic nature, which is further supported by its calculated partition coefficient properties.

Table 1: Solubility Profile of LY2608204

| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | 28.35 - 103 | 50.6 - 183.99 | 25°C |

| Ethanol | 26.2 - 35 | 46.8 - 62.52 | 25°C |

| Dimethyl formamide (DMF) | 33 | 58.95 | 25°C |

| Water | <1 (insoluble) | Insoluble | 25°C |

| DMF:PBS (pH 7.2) 1:2 | 0.3 - 0.33 | 0.59 | 25°C |

The aqueous solubility of LY2608204 is extremely limited, with the compound being essentially insoluble in water at concentrations below 1 mg/mL [1] [2]. This poor aqueous solubility presents significant challenges for pharmaceutical formulation and may necessitate the use of solubilizing agents or alternative delivery systems. The compound shows marginal solubility in aqueous buffer systems, with a solubility of approximately 0.3 mg/mL in a 1:2 mixture of dimethyl formamide and phosphate-buffered saline at physiological pH [4] [5].

Table 2: Partition Coefficient and Lipophilicity Parameters

| Property | Value | Calculation Method | Reference |

|---|---|---|---|

| XLogP3-AA | 6.2 | XLogP3 algorithm | PubChem [6] |

| Predicted water solubility | 0.000932 mg/mL | ALOGPS | DrugBank [7] |

| LogS (predicted) | -5.8 | ALOGPS | DrugBank [7] |

| Hydrogen bond donors | 1 | Cactvs calculation | PubChem [6] |

| Hydrogen bond acceptors | 7 | Cactvs calculation | PubChem [6] |

| Rotatable bonds | 10 | Cactvs calculation | PubChem [6] |

The calculated partition coefficient (XLogP3-AA) of 6.2 indicates that LY2608204 is highly lipophilic [6]. This high lipophilicity value suggests favorable distribution into lipid-rich environments and potential for membrane permeability, which aligns with the compound's intended therapeutic application as a glucokinase activator requiring cellular uptake. The predicted extremely low water solubility of 0.000932 mg/mL corroborates the experimental observations of poor aqueous solubility [7].

The molecular structure of LY2608204 contains multiple hydrophobic moieties, including cyclohexyl, cyclopropyl, and aromatic ring systems, which contribute to its high lipophilicity. The presence of only one hydrogen bond donor and seven hydrogen bond acceptors, along with ten rotatable bonds, influences both its solubility profile and potential for intermolecular interactions [6].

Ionization Constants (pKa) and pH-Dependent Stability

The ionization behavior of LY2608204 is characterized by specific pKa values that influence its chemical stability and biological activity across different pH conditions. Computational predictions indicate that LY2608204 possesses both basic and acidic ionizable groups, with distinct pKa values governing its protonation state under physiological conditions.

Table 3: Ionization Constants and pH-Related Properties

| Property | Value | Calculation Method | Source |

|---|---|---|---|

| pKa (strongest basic) | 8.0 | Chemaxon algorithm | DrugBank [7] |

| pKa (strongest acidic) | 10.67 | Chemaxon algorithm | DrugBank [7] |

| pKa (predicted) | 8.17 ± 0.70 | Predictive modeling | ChemicalBook [1] |

| Physiological charge (pH 7.4) | +1 | Chemaxon calculation | DrugBank [7] |

The strongest basic site in LY2608204 has a predicted pKa of 8.0, which corresponds to the pyrrolidine nitrogen in the molecular structure [7]. At physiological pH (7.4), this basic center remains largely protonated, contributing to the compound's net positive charge under biological conditions. The acidic pKa of 10.67 is associated with a much weaker ionizable group that remains predominantly neutral at physiological pH [7].

The pH-dependent behavior of LY2608204 indicates that the compound exists primarily as a monocation at physiological pH, with approximately 80% of molecules carrying a positive charge [7]. This ionization state has significant implications for the compound's solubility, membrane permeability, and protein binding characteristics. The positive charge may enhance interactions with negatively charged biological membranes and proteins, potentially influencing the compound's pharmacokinetic properties.

pH stability studies for LY2608204 are limited in the available literature, with most sources indicating that comprehensive pH-dependent stability data have not been systematically determined [8]. However, general stability information suggests that the compound remains chemically stable under recommended storage conditions at -20°C, with reported stability exceeding four years when properly stored [4]. The compound is described as stable under standard laboratory conditions, though specific pH ranges for optimal stability have not been extensively characterized.

The ionization characteristics of LY2608204 suggest potential sensitivity to pH variations, particularly in the physiological range where the primary basic site transitions between protonated and neutral forms. The relatively high pKa of the basic site (8.0) indicates that significant pH shifts could alter the compound's ionization state, potentially affecting its biological activity and physicochemical properties.

Thermal Behavior and Polymorphic Form Characterization

LY2608204 exists as a crystalline solid under standard conditions, though comprehensive thermal analysis data remain limited in the publicly available literature. The compound is consistently described as a crystalline solid with a white to off-white appearance across multiple commercial sources [1] [2] [9].

Table 4: Thermal Properties and Physical State Characteristics

| Property | Value | Determination Method | Source |

|---|---|---|---|

| Physical form | Crystalline solid | Visual inspection | Multiple suppliers [1] [2] |

| Appearance | White to off-white | Visual inspection | Multiple suppliers [1] [2] |

| Melting point | Not determined | - | Safety data sheets [8] |

| Boiling point | Not determined | - | Safety data sheets [8] |

| Decomposition temperature | Not determined | - | Safety data sheets [8] |

| Density | 1.35 ± 0.1 g/cm³ | Calculated/measured | ChemicalBook [1] |

| Storage stability | ≥4 years at -20°C | Stability testing | Cayman Chemical [4] |

The absence of experimentally determined melting point, boiling point, and decomposition temperature data represents a significant gap in the thermal characterization of LY2608204 [8]. These parameters are crucial for understanding the compound's thermal stability, processing conditions, and potential polymorphic transitions. The lack of differential scanning calorimetry or thermogravimetric analysis data in the literature limits the comprehensive assessment of the compound's thermal behavior.

The reported density of 1.35 ± 0.1 g/cm³ provides some insight into the compound's solid-state packing characteristics [1]. This density value is consistent with organic compounds containing multiple aromatic and aliphatic ring systems and suggests relatively efficient molecular packing in the crystalline state.

Storage stability data indicate that LY2608204 maintains its integrity for extended periods when stored at -20°C, with stability exceeding four years under these conditions [4]. This long-term stability suggests that the crystalline form is thermodynamically stable and resistant to degradation under controlled storage conditions. The compound is reported to be stable under recommended storage conditions, though specific temperature ranges for stability have not been comprehensively characterized [10].

Table 5: Polymorphic and Solid-State Characteristics

| Aspect | Observation | Method | Reference |

|---|---|---|---|

| Crystalline nature | Confirmed crystalline solid | Visual/supplier specification | Multiple sources [1] [2] [9] |

| Polymorphic forms | Not characterized | - | Literature search |

| Crystal structure | Not available | - | Literature search |

| Particle size | Not specified | - | Literature search |

| Surface area | Not determined | - | Literature search |

The polymorphic behavior of LY2608204 has not been systematically investigated in the available literature. No reports of alternative crystalline forms, polymorphic transitions, or amorphous states were identified during the comprehensive literature review. The consistent description of the compound as a crystalline solid across multiple suppliers suggests that a single, stable polymorphic form is predominantly encountered under standard conditions [9].

The absence of X-ray diffraction data, differential scanning calorimetry profiles, or other solid-state analytical characterization represents a limitation in understanding the complete polymorphic landscape of LY2608204. Such analyses would be valuable for pharmaceutical development, particularly for understanding potential form changes during processing, storage, or formulation.

Crystal structure determination through single-crystal X-ray diffraction has not been reported for LY2608204, despite its importance as a glucokinase activator. The three-dimensional molecular arrangement in the solid state would provide valuable insights into intermolecular interactions, packing efficiency, and potential sites for polymorphic variation.

The thermal expansion characteristics, heat capacity, and thermal conductivity of LY2608204 remain undetermined, limiting the comprehensive understanding of its thermal behavior. These properties would be particularly relevant for pharmaceutical processing operations involving heating, drying, or thermal treatment of the compound.